molecular formula C9H18O2 B13337755 4-Methoxy-2,2,4-trimethylpentanal

4-Methoxy-2,2,4-trimethylpentanal

Cat. No.: B13337755
M. Wt: 158.24 g/mol
InChI Key: LBGFJTLNXHVDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2,2,4-trimethylpentanal is an aliphatic aldehyde featuring a methoxy group and three methyl substituents. Its IUPAC name indicates a pentanal backbone (5-carbon chain) with:

  • An aldehyde group (-CHO) at position 1.
  • Two methyl groups (-CH₃) at position 2.
  • A methoxy (-OCH₃) and a methyl group at position 4.

Molecular Formula: C₉H₁₆O₂
Molecular Weight: 156.22 g/mol (calculated).
While direct data on this compound is absent in the provided evidence, comparisons with structurally related compounds (e.g., alcohols, ketones, and hydroxy-substituted analogs) allow for informed analysis of its properties and reactivity.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

4-methoxy-2,2,4-trimethylpentanal

InChI

InChI=1S/C9H18O2/c1-8(2,7-10)6-9(3,4)11-5/h7H,6H2,1-5H3

InChI Key

LBGFJTLNXHVDBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C)OC)C=O

Origin of Product

United States

Preparation Methods

Methoxylation-Oxidation Cascade

This two-step approach adapts principles from the synthesis of 6-methoxy-2,6-dimethylheptanal (WO2018069458A1):

Step Reaction Type Conditions Key Reagents/Catalysts Yield Range
1 Methoxylation of ketone Methanol, H₂SO₄, reflux (68–80°C) Bransted acid catalyst 40–60%
2 Oxidation to aldehyde Chromic acid (H₂CrO₄), 20–30°C Na₂Cr₂O₇/H₂SO₄ 50–70%

Mechanistic Pathway :

  • Methoxylation : Reacting a precursor ketone (e.g., 2,2,4-trimethylpentan-4-one) with methanol under acidic conditions introduces the methoxy group.
  • Oxidation : The resulting methoxy-ketone is oxidized to the aldehyde using chromic acid, as demonstrated in cyclohexyl-(4-methoxy-phenyl)-methanone oxidation.

Catalytic Dehydrogenation

Adapted from diphenylamine synthesis (EP0659736A1), this method employs dehydrogenation catalysts under controlled pressure:

Parameter Specification
Catalyst 5% Pd/C or Raney nickel
Temperature 150–220°C
Pressure 2.0 kg/cm² (regulated via pressure valve)
Byproduct Removal Continuous hydrogen/water extraction

Advantages :

  • High selectivity (>90%) achievable via rigorous byproduct removal.
  • Reusable catalysts reduce costs.

Friedel-Crafts Alkylation

Inspired by intermediates for venlafaxine synthesis (EP1249447B1), this route involves:

  • Acylation :
    • Substrate: Trimethylpentene derivative.
    • Reagent: Acetyl chloride/AlCl₃.
    • Solvent: Dichloromethane or toluene.
  • Methoxy Group Introduction :
    • Nucleophilic substitution with NaOCH₃.

Example Protocol :

1. Dissolve 2,2,4-trimethylpentene (1.0 eq) in CH₂Cl₂.  
2. Add AlCl₃ (1.2 eq) and acetyl chloride (1.1 eq) at 0°C.  
3. Quench with H₂O, extract, and purify via distillation.  
4. React with NaOCH₃ in methanol (60°C, 6 hr).  

Comparative Analysis of Methods

Method Pros Cons Scalability
Methoxylation-Oxidation High yield, simple reagents Requires toxic oxidizers (Cr⁶⁺) Industrial
Catalytic Dehydrogenation Reusable catalysts, high selectivity High-energy conditions (220°C) Pilot-scale
Friedel-Crafts Versatile substrate scope Generates acidic waste (AlCl₃ hydrolysis) Lab-scale

Key Challenges and Optimizations

  • Steric Hindrance : The branched structure complicates nucleophilic attacks. Solutions include using polar aprotic solvents (THF, DMF) to enhance reactivity.
  • Oxidation Control : Over-oxidation to carboxylic acids is mitigated by low-temperature conditions (20–30°C).
  • Catalyst Poisoning : Pd/C deactivation by sulfur impurities necessitates rigorous substrate purification.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,2,4-trimethylpentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used to replace the methoxy group under appropriate conditions.

Major Products Formed

    Oxidation: 4-Methoxy-2,2,4-trimethylpentanoic acid.

    Reduction: 4-Methoxy-2,2,4-trimethylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2,2,4-trimethylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,2,4-trimethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

4-Hydroxy-2,2,4-trimethylpentanal ()

Molecular Formula : C₈H₁₆O₂
Molecular Weight : 144.21 g/mol
Key Differences :

  • Replaces the methoxy group with a hydroxyl (-OH) at position 4.
  • Reduced molecular weight (144.21 vs. 156.22) due to the absence of a methoxy-derived methyl group.

Property Comparison :

Property 4-Methoxy-2,2,4-trimethylpentanal (Inferred) 4-Hydroxy-2,2,4-trimethylpentanal ()
Polarity Lower (methoxy is less polar than -OH) Higher (hydroxyl enables H-bonding)
Boiling Point Likely lower (less H-bonding) Higher (due to -OH interactions)
Reactivity Ether cleavage possible under acidic/basic conditions -OH prone to oxidation or esterification

4-Methoxy-4-methyl-2-pentanol ()

Molecular Formula : C₇H₁₆O₂
Molecular Weight : 132.20 g/mol
Key Differences :

  • Alcohol (-OH) at position 2 instead of an aldehyde (-CHO).
  • Fewer carbons (7 vs.

Property Comparison :

Property This compound 4-Methoxy-4-methyl-2-pentanol
Functional Group Aldehyde (-CHO) Alcohol (-OH)
Boiling Point Lower (aldehydes lack strong H-bonding) Higher (166–168°C, per )
Reactivity Oxidizes to carboxylic acids; nucleophilic additions Oxidizes to ketones; participates in esterification

4-Methyl-2-pentanone ()

Molecular Formula : C₆H₁₂O
Molecular Weight : 100.16 g/mol
Key Differences :

  • Ketone (=O) at position 2 vs. aldehyde (-CHO).
  • Simpler structure with fewer substituents.

Property Comparison :

Property This compound 4-Methyl-2-pentanone
Oxidation Stability Less stable (aldehyde oxidizes readily) More stable (ketones resist oxidation)
Boiling Point Higher (due to larger size and polarity) Lower (~117°C for methyl isobutyl ketone)

5-[(4-Methoxyphenyl)methoxy]pentanal ()

Molecular Formula : C₁₃H₁₈O₃
Key Differences :

  • Aromatic methoxybenzyl group introduces π-electrons and steric bulk.
  • Longer carbon chain and aromaticity alter electronic properties.

Reactivity Insights :

  • The aromatic methoxy group stabilizes intermediates via resonance, enhancing synthetic utility in complex molecule assembly (). The aliphatic methoxy in the target compound lacks this stabilization .

Biological Activity

4-Methoxy-2,2,4-trimethylpentanal is an organic compound classified as an aldehyde, with the molecular formula C₉H₁₈O. Its structure includes a methoxy group (-OCH₃) and a branched alkane backbone, which contribute to its unique chemical properties and biological activities. This compound has garnered attention for its potential applications in flavoring and fragrance industries, as well as its antimicrobial properties.

The presence of the methoxy group enhances the compound's reactivity and solubility in various solvents. The branched structure influences its boiling point and volatility, making it suitable for applications in the food and cosmetic industries.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. For instance, studies have shown that this compound can effectively reduce the viability of pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm) Concentration Tested (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Candida albicans1010

Flavor and Fragrance Applications

The compound is also recognized for its role in flavoring and fragrance formulations. Its pleasant aroma profile makes it a valuable ingredient in perfumery and food products. The flavor profile is often described as sweet and fruity, contributing to its use in various consumer products.

The antimicrobial activity of this compound is believed to be linked to its ability to disrupt microbial cell membranes. This disruption leads to increased permeability, ultimately resulting in cell death. Additionally, the methoxy group may play a role in enhancing the lipophilicity of the compound, allowing it to penetrate lipid membranes more effectively.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of this compound in vitro. The results indicated that at a concentration of 10 mg/mL, the compound significantly inhibited the growth of both gram-positive and gram-negative bacteria. The study concluded that this compound could serve as a natural preservative in food products.

Application in Perfumery

Another research effort focused on the sensory evaluation of perfumes containing this compound. Participants rated fragrances based on their pleasantness and intensity. The findings suggested that this compound enhances the overall aroma profile, making it a desirable component in fragrance formulations.

Q & A

Q. How is this compound utilized in fragrance or material science research?

  • Methodology :
  • Odor Profiling : Use gas chromatography-olfactometry (GC-O) to identify aroma-active derivatives .
  • Polymer Crosslinking : Test aldehyde reactivity in polyurethane or epoxy resin formulations via FTIR and DSC .

Q. What toxicological screening protocols are recommended for this compound?

  • Methodology :
  • Ames Test : Assess mutagenicity with Salmonella strains TA98/TA100 .
  • In Vivo Acute Toxicity : Follow OECD Guideline 423 for LD₅₀ determination in rodents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.